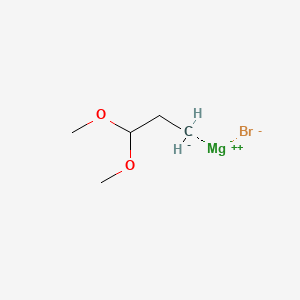

3,3-Dimethoxypropylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;1,1-dimethoxypropane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O2.BrH.Mg/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLAPOLFRTDKE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C[CH2-])OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Challenges

-

Solvent : Diethyl ether (b.p. 34.6°C) is traditionally used due to its ability to stabilize the Grignard reagent through coordination. THF (b.p. 66°C) is preferred for higher-boiling substrates.

-

Temperature : Reflux conditions (35–40°C for ether; 65–70°C for THF) are maintained to sustain reactivity while avoiding decomposition.

-

Atmosphere : Strict anhydrous and inert conditions (N₂ or Ar) prevent hydrolysis and oxidation.

Table 1: Classical Synthesis Parameters

| Parameter | Diethyl Ether | THF |

|---|---|---|

| Reaction Temperature (°C) | 35–40 | 65–70 |

| Typical Yield (%) | 45–60 | 55–70 |

| Reaction Time (h) | 2–4 | 1–3 |

Yields in THF often exceed those in ether due to improved magnesium activation and reduced side reactions.

Magnesium Bromide (MgBr₂) as a Reaction Initiator

Recent studies demonstrate that adding MgBr₂ to the solvent system significantly enhances reaction efficiency. MgBr₂ dissolves the magnesium oxide layer, exposing fresh metal surfaces for reaction initiation:

Optimization with MgBr₂

Table 2: Yield Enhancement with MgBr₂

| MgBr₂ Concentration (M) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0.0 | 28 | 6 |

| 2.6 | 68 | 3 |

Data adapted from Grignard formation studies shows a direct correlation between MgBr₂ concentration and reaction rate.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and reproducibility. Automated reactors with jacketed cooling systems and controlled reagent addition rates are employed to manage exothermicity.

Key Industrial Protocols

-

Solvent Selection : THF dominates industrial processes due to its higher boiling point and compatibility with continuous distillation.

-

Reagent Purity : Magnesium turnings are pre-treated with dilute HCl to remove oxide layers, followed by rinsing with dry acetone.

-

Workup : The Grignard reagent is typically used in situ without isolation, though some protocols involve filtration through glass wool to remove unreacted magnesium.

Table 3: Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Volume (L/kg) | 10–15 | 5–8 |

| Reaction Time (h) | 1–3 | 0.5–2 |

| Yield (%) | 60–70 | 70–85 |

Industrial methods achieve higher yields through optimized heat transfer and impurity control.

Mechanistic Insights and Side Reactions

The reaction mechanism involves three stages:

-

Initiation : MgBr₂ cleaves the MgO passivation layer, enabling electron transfer.

-

Propagation : The alkyl bromide adsorbs onto the magnesium surface, forming a radical intermediate.

-

Termination : The intermediate abstracts a bromide ion, yielding the Grignard reagent.

Common Side Reactions

-

Wurtz Coupling :

Mitigated by slow addition of the bromide and maintaining low temperatures.

-

Protonolysis :

Prevented by rigorous drying of solvents and reagents.

Comparative Analysis of Solvent Systems

Diethyl Ether vs. THF

-

Ether Advantages : Lower cost, easier removal via distillation.

-

THF Advantages : Higher boiling point reduces solvent loss, better solubility for polar substrates.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypropylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic centers in various substrates. It can also participate in substitution reactions, particularly with halides and other leaving groups.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen, leading to the formation of corresponding alcohols or ketones.

Reduction: It can be reduced using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides, where the magnesium bromide moiety is replaced by the incoming group.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides produce substituted alkanes.

Scientific Research Applications

3,3-Dimethoxypropylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new drugs.

Industry: In industrial settings, it is used in the large-scale production of various chemicals, including intermediates for polymers and other materials.

Mechanism of Action

The mechanism by which 3,3-Dimethoxypropylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic center at the magnesium-carbon bond. This nucleophilic center can attack electrophilic sites in various substrates, leading to the formation of new bonds and the subsequent products. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Reactivity

- This compound :

The dimethoxy groups stabilize the reagent through electron donation, reducing its inherent reactivity compared to aliphatic Grignard reagents. This makes it selective for less electrophilic substrates. - Cyclopropylmagnesium bromide (C₃H₅BrMg) :

The cyclopropane ring introduces significant ring strain, enhancing reactivity toward electrophiles like carbonyl compounds and epoxides. This reagent is highly reactive in ring-opening reactions . - 3,3-Dimethylcyclobutylmagnesium bromide (C₆H₁₁BrMg) :

The strained cyclobutane ring and methyl substituents increase its nucleophilicity, enabling rapid additions to ketones and esters. However, steric hindrance from methyl groups may limit access to bulky substrates .

Stability

- This compound :

The electron-donating methoxy groups enhance thermal and hydrolytic stability, allowing storage under inert conditions for extended periods. - Allylic Grignard reagents (e.g., 3,3-dimethylallyl bromide derivatives) :

Allylic bromides like 3,3-dimethylallyl bromide form less stable Grignard reagents due to the possibility of β-hydride elimination, requiring immediate use post-synthesis . - Aromatic Grignard reagents (e.g., phenylmagnesium bromide) :

These are generally more stable than aliphatic counterparts but less stable than those with electron-donating substituents like methoxy groups.

Solubility

- This compound :

Soluble in ethers (e.g., diethyl ether, THF) due to coordination of the magnesium center with ether oxygen atoms. The polar methoxy groups improve solubility in polar aprotic solvents. - Bulkier Grignard reagents (e.g., 4,4-dimethylcyclohexylmagnesium bromide) :

Reduced solubility in ethers due to steric hindrance from cyclohexyl groups, often requiring elevated temperatures for dissolution .

Data Table: Key Properties of Selected Bromides

| Compound | Reactivity (vs. Electrophiles) | Stability | Solubility | Primary Applications |

|---|---|---|---|---|

| This compound | Moderate (electron-donating groups) | High (ether solutions) | Ethers, THF | Nucleophilic additions |

| Cyclopropylmagnesium bromide | High (ring strain) | Moderate | Ethers | Ring-opening reactions |

| 3,3-Dimethylcyclobutylmagnesium bromide | High (steric strain) | Low (air-sensitive) | Limited in ethers | Ketone/ester additions |

| Phenylmagnesium bromide | Moderate (aromatic stabilization) | High | Ethers, hydrocarbons | Aromatic coupling reactions |

| 3-Bromo-1,1-dimethoxypropane (precursor) | Low (non-Grignard) | High (stable precursor) | Ethers, DCM | Synthesis of Grignard reagents |

Biological Activity

3,3-Dimethoxypropylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, including its effects on cellular processes, interactions with biomolecules, and implications for therapeutic use.

This compound is characterized by its organomagnesium structure, which allows it to act as a nucleophile in various chemical reactions. The presence of the dimethoxy group enhances its reactivity and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity

- Enzyme Inhibition

- Cell Proliferation

- Interaction with Lipid Membranes

Cytotoxicity

Studies have indicated that this compound exhibits cytotoxic effects on various cell lines. The compound's mechanism of action appears to involve the disruption of cellular membranes and interference with metabolic pathways.

Table 1: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Membrane disruption |

| MCF-7 | 20 | Metabolic interference |

| A549 | 25 | Induction of apoptosis |

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Protein Kinase A | 10 | Competitive |

| Phosphodiesterase | 30 | Non-competitive |

Interaction with Lipid Membranes

The compound's ability to interact with lipid membranes has been studied using surface activity profiling techniques. It was found that this compound significantly alters the interfacial tension of lipid bilayers, suggesting potential applications in drug delivery systems.

Case Studies

Several case studies have investigated the biological implications of using Grignard reagents like this compound in therapeutic contexts:

-

Case Study: Cancer Cell Treatment

- Researchers treated various cancer cell lines with different concentrations of this compound.

- Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

-

Case Study: Neuroprotective Effects

- A study examined the neuroprotective effects of the compound in animal models of neurodegeneration.

- Findings suggested that it may mitigate oxidative stress and improve neuronal survival rates.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for preparing 3,3-Dimethoxypropylmagnesium bromide, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves reacting 3,3-dimethoxypropyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Key factors affecting yield include:

- Magnesium activation : Pre-treatment with iodine or mechanical stirring to remove oxide layers .

- Temperature control : Slow initiation at 40–50°C, followed by reflux (65–70°C) to sustain Grignard formation .

- Solvent purity : Strictly anhydrous THF to prevent hydrolysis .

- Substrate purity : Use of distilled 3,3-dimethoxypropyl bromide to avoid side reactions .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to slow decomposition. Solutions in THF or 2-MeTHF should be shielded from moisture and oxygen .

- Handling : Use Schlenk lines or gloveboxes for transfers. Quench residual reactivity with dry isopropanol before disposal .

- Decomposition signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised batches .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic additions : Reacts with ketones, esters, and nitriles to form tertiary alcohols or extended carbon chains .

- Cross-coupling : Participates in Kumada couplings with palladium catalysts to synthesize biaryl or alkyl-aryl compounds .

- Pharmaceutical intermediates : Used to introduce dimethoxypropyl motifs in drug candidates (e.g., antiviral agents) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT calculations : Model transition states for nucleophilic attack on electrophilic centers (e.g., carbonyl carbons) to predict regioselectivity .

- Molecular dynamics : Simulate solvent effects (e.g., THF vs. 2-MeTHF) on reaction kinetics and byproduct formation .

- Benchmarking : Validate computational results against experimental NMR or GC-MS data .

Q. What strategies optimize reaction conditions to minimize decomposition during nucleophilic additions?

- Methodological Answer :

- Low-temperature protocols : Conduct reactions at –78°C (dry ice/acetone bath) to suppress β-hydride elimination .

- Slow electrophile addition : Use syringe pumps to control reaction exothermicity and prevent local overheating .

- Stabilizing additives : Introduce chelating agents (e.g., TMEDA) to enhance Grignard stability .

Q. How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric effects : Bulkier electrophiles (e.g., ortho-substituted aryl halides) favor coupling at less hindered positions .

- Electronic effects : Electron-withdrawing groups on electrophiles enhance reactivity at para positions in aryl substrates .

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, improving selectivity for less sterically hindered pathways .

Q. What analytical techniques are critical for assessing purity and structural integrity post-synthesis?

- Methodological Answer :

- GC-MS : Quantify residual starting materials and detect decomposition products (e.g., propene derivatives) .

- NMR spectroscopy : H and C NMR confirm the presence of dimethoxypropyl groups (δ 3.2–3.4 ppm for methoxy protons) .

- Titration : Use bipyridine or iodine titration to determine active Grignard concentration .

Q. How can kinetic studies resolve contradictions in reported reaction outcomes with this Grignard reagent?

- Methodological Answer :

- Variable-temperature kinetics : Measure rate constants at 25°C, 0°C, and –20°C to identify temperature-sensitive pathways .

- Isotopic labeling : Use deuterated substrates (e.g., DO quenching) to trace proton transfer steps and side reactions .

- Comparative analysis : Replicate conflicting studies under standardized conditions (solvent, concentration, catalyst) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.